![molecular formula C20H16ClN3OS B2445115 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methyl-N-phenylacetamide CAS No. 897458-91-2](/img/structure/B2445115.png)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methyl-N-phenylacetamide
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Overview
Description
“2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methyl-N-phenylacetamide” is a derivative of imidazothiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Anticancer Activity
The synthesis and biological evaluation of this compound revealed its potential as an anticancer agent . Specifically:
- Comparison with Established Drugs : Compound 3b was compared to the anticancer drugs Cisplatin and Sorafenib, demonstrating similar cytotoxic effects .
Immunostimulating Properties
Imidazothiazole derivatives, including this compound, have attracted attention due to their diverse biological activities. Levamisole, a related compound, has been studied for its immunostimulating effects in cancer treatment . Levamisole modulates the immune system by activating T-cells, increasing neutrophil mobility, and stimulating antibody formation.
Other Potential Applications
While anticancer activity and immunostimulation are prominent, further research may uncover additional applications. Imidazothiazole derivatives have also shown antifungal, antitubercular, antipsychotic, and antiviral properties . For instance, Levamisole (2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) has been explored beyond parasitic infections due to its immunomodulatory effects .
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell growth and proliferation, potentially leading to antiproliferative effects .
Pharmacokinetics
The solubility of similar compounds in dmso suggests that they may have good bioavailability .
Result of Action
Similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTPHXIBJKKNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methyl-N-phenylacetamide |
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